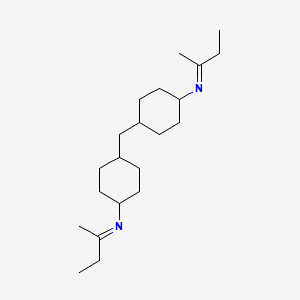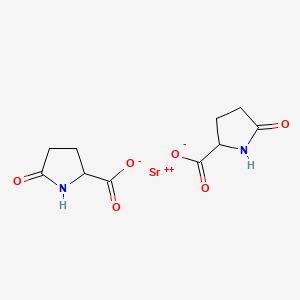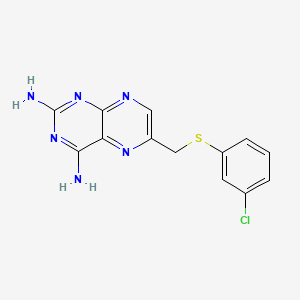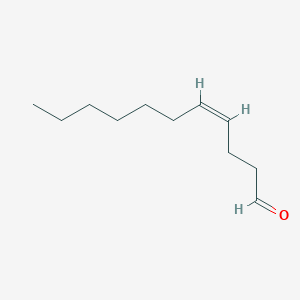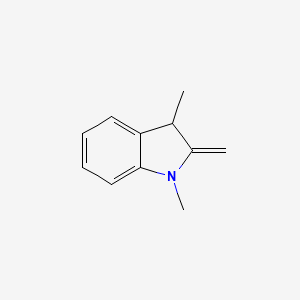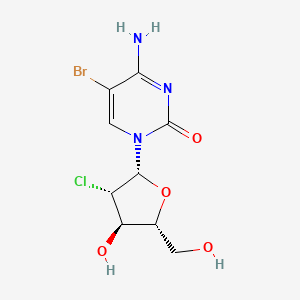
4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one is a synthetic nucleoside analog. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The structure of this compound includes a pyrimidine base attached to a modified sugar moiety, which is crucial for its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2’-deoxyuridine and 2-chloro-2-deoxy-D-arabinofuranose.
Glycosylation Reaction: The key step involves the glycosylation of the pyrimidine base with the sugar moiety. This is usually achieved under acidic conditions using a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate.
Amination: The bromine atom at the 4-position of the pyrimidine ring is then substituted with an amino group through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling Up: Using larger reaction vessels and continuous flow reactors to handle bulk quantities.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
化学反応の分析
Types of Reactions
4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one undergoes several types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a more simplified nucleoside analog.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or nitric acid under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide, thiols, or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted nucleoside analogs, which can be further explored for their biological activities.
科学的研究の応用
4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes involved in DNA replication and repair.
Medicine: Investigated for its potential as an antiviral and anticancer agent. It can inhibit the replication of certain viruses and the proliferation of cancer cells.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用機序
The mechanism of action of 4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one involves its incorporation into DNA or RNA, leading to the disruption of nucleic acid synthesis. This compound targets enzymes such as DNA polymerase and reverse transcriptase, inhibiting their activity and thereby preventing the replication of viral genomes or the proliferation of cancer cells.
類似化合物との比較
Similar Compounds
5-Bromo-2’-deoxyuridine: A nucleoside analog used in the treatment of viral infections and certain cancers.
2-Chloro-2’-deoxyadenosine: An antineoplastic agent used in the treatment of hairy cell leukemia.
2’-Deoxy-5-fluorouridine: A chemotherapeutic agent used in the treatment of various cancers.
Uniqueness
4-Amino-5-bromo-1-(2-chloro-2-deoxy-beta-D-arabinofuranosyl)pyrimidin-2(1H)-one is unique due to its specific combination of halogen and amino substitutions, which confer distinct biological activities. Its ability to inhibit both viral replication and cancer cell proliferation makes it a versatile compound in medicinal chemistry.
特性
CAS番号 |
80791-95-3 |
|---|---|
分子式 |
C9H11BrClN3O4 |
分子量 |
340.56 g/mol |
IUPAC名 |
4-amino-5-bromo-1-[(2R,3S,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11BrClN3O4/c10-3-1-14(9(17)13-7(3)12)8-5(11)6(16)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5+,6-,8-/m1/s1 |
InChIキー |
PPXUQXLEOOYXNC-BYPJNBLXSA-N |
異性体SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)Cl)N)Br |
正規SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)Cl)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


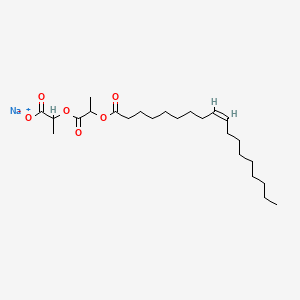
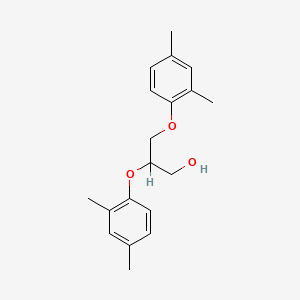
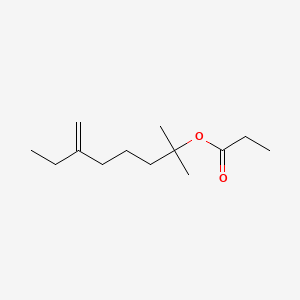

![Ethyl 4-pentyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12666198.png)
